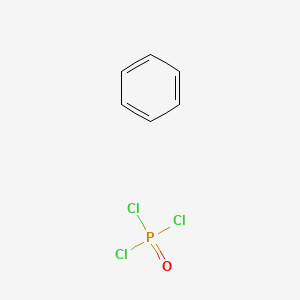

POCl3 benzene

Katalognummer B8449010

Molekulargewicht: 231.4 g/mol

InChI-Schlüssel: YBTMSVKMINMVAZ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US03972866

Procedure details

The bis-pyrrolidinochlorophosphine oxide was prepared as follows: 56.8 g (0.8 mole) pyrrolidine, 80.8 g (0.8 mole) triethylamine and 300 ml dry benzene were charged into a 1 liter three-necked flask equipped with a stirrer, condenser and dropping funnel. A solution of POCl3 in 70 mls dry benzene was added dropwise under a stream of dry nitrogen. The reaction was exothermic. On complete addition of the POCl3 /benzene solution, the reaction mixture was stirred for 11/2 hours at room temperature. The precipitated triethylamine hydrochloride was filtered off and the filtrate evaporated using a rotary evaporator under reduced pressure (60 mm). The product was fractionally distilled under reduced pressure (0.3 - 0.5 mm) and the fraction distilling between 138°-140° collected. This fraction was identified as ##EQU59##

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([N:8](CC)[CH2:9][CH3:10])[CH3:7].[O:13]=[P:14](Cl)(Cl)[Cl:15].O=P(Cl)(Cl)Cl.C1C=CC=CC=1>C1C=CC=CC=1>[N:1]1([P:14](=[O:13])([N:8]2[CH2:9][CH2:10][CH2:7][CH2:6]2)[Cl:15])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

56.8 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCC1

|

|

Name

|

|

|

Quantity

|

80.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=P(Cl)(Cl)Cl.C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was stirred for 11/2 hours at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer, condenser

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated triethylamine hydrochloride was filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator under reduced pressure (60 mm)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The product was fractionally distilled under reduced pressure (0.3 - 0.5 mm)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the fraction distilling between 138°-140°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(CCCC1)P(Cl)(N1CCCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |